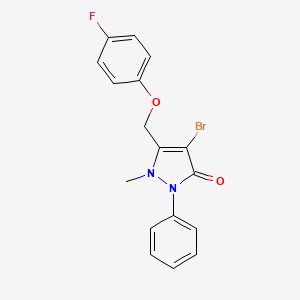

4-溴-3-((4-氟苯氧基)甲基)-2-甲基-1-苯基-3-吡唑烷-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

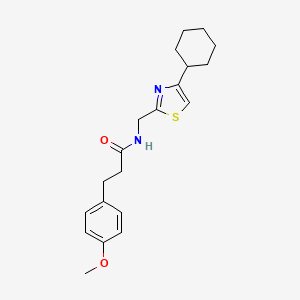

The compound "4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one" is a pyrazoline derivative, a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of pyrazoline derivatives often involves the reaction of chalcones with hydrazine hydrate. For instance, the synthesis of related compounds has been reported where chalcones, obtained from the condensation of aldehydes with acetophenones, are reacted with phenyl hydrazide to yield pyrazoline derivatives . Similarly, chalcones can be treated with hydrazine hydrate to produce pyrazolines . These methods provide a basis for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar pyrazoline compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data like X-ray diffraction (XRD) . The stability of these molecules has been analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization within the molecule .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the presence of a bromo substituent can facilitate further functionalization through metalation or cross-coupling reactions . The reactivity of the carbonyl group in pyrazolines also plays a crucial role in their chemical behavior and potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be inferred from spectroscopic and computational studies. The HOMO-LUMO analysis is particularly useful for understanding the electronic properties and charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals the distribution of electronic density across the molecule, which is important for predicting sites of reactivity . Additionally, the first hyperpolarizability of these compounds suggests their potential application in nonlinear optics .

Relevant Case Studies

Several studies have demonstrated the biological activities of pyrazoline derivatives. For instance, some derivatives have shown good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis . Molecular docking studies have also suggested that certain pyrazoline compounds might exhibit inhibitory activity against enzymes like triosephosphate isomerase (TPII), indicating potential anti-neoplastic properties . These case studies highlight the therapeutic potential of pyrazoline derivatives, including the compound of interest.

科学研究应用

合成和反应

4-溴-3-((4-氟苯氧基)甲基)-2-甲基-1-苯基-3-吡唑烷-5-酮参与了各种合成过程。例如,它的衍生物4-溴-1-(2,4-二硝基苯基)-3-甲基-2-吡唑烷-5-酮与反应性亚甲基化合物和水合肼、苯基肼、盐酸羟胺、尿素和硫脲的钠盐反应,形成4-取代杂环-5-吡唑酮 (Youssef, 1984)。此外,类似化合物4-溴-2-氟苯甲醛已被用于合成各种查尔酮和衍生物,展示了这类化合物在化学合成中的多功能性 (Jagadhani, Kundlikar, & Karale, 2015)。

抗菌活性

含有吡唑酮环的化合物,如4-溴-3-((4-氟苯氧基)甲基)-2-甲基-1-苯基-3-吡唑烷-5-酮,已被研究其抗菌特性。研究表明,某些吡唑酮衍生物表现出显著的抗菌和抗真菌活性。例如,一项研究发现,相关吡唑酮化合物的溴化导致新产品的产生,这些产品具有显著的体外抗菌和抗真菌活性,对一系列微生物有效 (Pundeer et al., 2013)。

抗氧化活性

已经探讨了包括类似于4-溴-3-((4-氟苯氧基)甲基)-2-甲基-1-苯基-3-吡唑烷-5-酮在内的吡唑酮衍生物的抗氧化潜力。一项涉及3-甲基-1-硫代氨基甲酰基-2-吡唑烷-5-酮的研究,这是合成噻唑基-吡唑酮衍生物的核心化合物,展示了潜在的抗氧化活性,这对于类似于4-溴-3-((4-氟苯氧基)甲基)-2-甲基-1-苯基-3-吡唑烷-5-酮的化合物可能是相关的 (Gaffer et al., 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-5-[(4-fluorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2O2/c1-20-15(11-23-14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWMAPZAMGLEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)